7-Oxa-4-azaspiro[2.5]octane

LRRK2 kinase GPR43 receptor Parkinson's disease

Sourcing 7-Oxa-4-azaspiro[2.5]octane is a strategic decision for medicinal chemistry programs demanding precise spirocyclic architecture. Unlike generic 6-aza or 1-oxa-2-aza analogues, its distinct 4-aza-7-oxa framework is mandatory for reproducing the binding modes disclosed in patents for LRRK2 kinase inhibitors (WO2014137728A1) and GPR43 agonists (CN106488919A). With a calculated LogP of -0.02 and Fsp³ of 1.0, this building block introduces polarity and three-dimensionality without adding rotatable bonds or H-bond donors, directly addressing solubility-driven attrition. Secure the exact CAS-graded intermediate to ensure fidelity to patent routes and accelerate lead optimization timelines.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 126616-59-9
Cat. No. B3046675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-4-azaspiro[2.5]octane
CAS126616-59-9
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC12COCCN2
InChIInChI=1S/C6H11NO/c1-2-6(1)5-8-4-3-7-6/h7H,1-5H2
InChIKeyUPJCBQLITBUPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-4-azaspiro[2.5]octane (CAS 126616-59-9): A Spirocyclic Building Block for Medicinal Chemistry and Targeted Drug Discovery


7-Oxa-4-azaspiro[2.5]octane is a saturated heterocyclic spiro building block featuring a unique 4-aza-7-oxa bicyclic framework . Its core structure, comprising a morpholine ring fused to a cyclopropane ring at the C2 position, confers high three-dimensionality and structural rigidity, making it a valuable scaffold in medicinal chemistry for optimizing drug-like properties such as metabolic stability and target selectivity . As a versatile synthetic intermediate, it serves as a key starting material for the preparation of complex molecules targeting a range of therapeutic areas [1].

7-Oxa-4-azaspiro[2.5]octane (CAS 126616-59-9): Why In-Class Analogs Cannot Be Substituted Without Compromising Project Outcomes


Direct substitution of 7-Oxa-4-azaspiro[2.5]octane with closely related spirocyclic amines like 6-azaspiro[2.5]octane or 1-oxa-2-azaspiro[2.5]octane is not scientifically valid. While they share a core scaffold and molecular weight, the specific regioisomeric placement of the oxygen and nitrogen heteroatoms within the 7-oxa-4-aza framework is a critical determinant of biological activity and physicochemical properties . This subtle difference dictates the compound's three-dimensional shape and electronic surface, leading to divergent interactions with biological targets, as evidenced by its distinct role as a preferred intermediate in patents for LRRK2 kinase and GPR43 receptor modulation [1]. The following quantitative evidence delineates the specific performance attributes that justify the selection of 7-Oxa-4-azaspiro[2.5]octane over its alternatives.

Quantitative Differentiation: Head-to-Head Performance Metrics for 7-Oxa-4-azaspiro[2.5]octane (CAS 126616-59-9) Versus Comparable Building Blocks


Enzymatic Inhibition Profile: Target-Specific Engagement of 7-Oxa-4-azaspiro[2.5]octane Versus 6-Azaspiro[2.5]octane

7-Oxa-4-azaspiro[2.5]octane is specifically cited in patents as a key intermediate for synthesizing compounds with potent LRRK2 kinase inhibitory activity and GPR43 receptor agonist activity [1]. In contrast, the 6-azaspiro[2.5]octane scaffold is primarily associated with GLP-1 receptor agonism and M4 muscarinic acetylcholine receptor antagonism, demonstrating a divergent biological target profile [2]. This difference in reported target engagement highlights the critical impact of heteroatom positioning on pharmacological activity.

LRRK2 kinase GPR43 receptor Parkinson's disease diabetes

Enzymatic Inhibition: Dihydroorotase Inhibition Potency of 7-Oxa-4-azaspiro[2.5]octane

In an enzymatic assay evaluating dihydroorotase inhibition, 7-Oxa-4-azaspiro[2.5]octane demonstrated an IC50 of 1,000,000 nM (1 mM) against the mouse Ehrlich ascites enzyme at a concentration of 10 µM and pH 7.37 [1]. While this indicates weak inhibitory activity, the data provides a unique, quantifiable benchmark for this specific enzyme target, as such data is absent for its closest regioisomers. This establishes a baseline for structure-activity relationship (SAR) studies.

Dihydroorotase Enzyme inhibition Ehrlich ascites antimetabolite

Commercial Availability and Cost Benchmarking: 7-Oxa-4-azaspiro[2.5]octane vs. 6-Azaspiro[2.5]octane

A comparative procurement analysis reveals that 7-Oxa-4-azaspiro[2.5]octane is offered at a significantly higher price point than its close analog 6-azaspiro[2.5]octane. For example, 100mg of 7-Oxa-4-azaspiro[2.5]octane is listed at approximately $415-$450 , whereas a similar quantity of 6-azaspiro[2.5]octane is priced around $50-$100 . This 4-8x cost premium reflects its higher value as a more specialized and synthetically challenging intermediate for advanced drug discovery projects, particularly those in the LRRK2 and GPR43 patent spaces.

Procurement Cost analysis Commercial availability Research chemicals

Solubility and Drug-Likeness Parameters: Lipophilicity (LogP) of 7-Oxa-4-azaspiro[2.5]octane

7-Oxa-4-azaspiro[2.5]octane exhibits a low calculated partition coefficient (LogP) of -0.02, indicating high hydrophilicity and excellent predicted aqueous solubility . This physicochemical property is crucial for developing drug candidates with good bioavailability and low metabolic liability. In contrast, many spirocyclic amine building blocks, particularly those with more hydrophobic carbon frameworks, possess higher LogP values (e.g., 6-azaspiro[2.5]octane with a reported XLogP3 of approximately 1.0), suggesting 7-Oxa-4-azaspiro[2.5]octane may offer a solubility advantage in certain lead optimization campaigns [1].

Lipophilicity LogP Drug-likeness Physicochemical property

High-Value Research Applications for 7-Oxa-4-azaspiro[2.5]octane (CAS 126616-59-9) Based on Quantified Differentiation


Synthesis of LRRK2 Kinase Inhibitors for Parkinson's Disease Research

7-Oxa-4-azaspiro[2.5]octane serves as the essential starting material for constructing potent LRRK2 kinase inhibitors, as outlined in patent WO2014137728A1 [1]. Its specific spirocyclic architecture is required to achieve the binding mode and selectivity profile of the final drug candidates. Procurement of this exact building block is non-negotiable for faithfully executing the synthetic routes and reproducing the biological activity claimed in the patent literature.

Development of GPR43 Receptor Agonists for Metabolic Disorders

For research programs targeting GPR43 to address diabetes and obesity, 7-Oxa-4-azaspiro[2.5]octane is a critical intermediate for synthesizing agonists with the desired efficacy and safety profile, per Chinese patent CN106488919A [1]. Using an alternative spirocyclic amine would lead to a different chemical series, likely with altered potency and receptor selectivity, thereby derailing a project dependent on this specific intellectual property landscape.

Medicinal Chemistry Lead Optimization Requiring Enhanced Aqueous Solubility

In lead optimization campaigns where improving a candidate's aqueous solubility is a primary goal, 7-Oxa-4-azaspiro[2.5]octane offers a quantifiable advantage over more lipophilic spirocyclic building blocks . Its calculated LogP of -0.02 directly translates to a lower predicted logD and higher water solubility, which can improve bioavailability and reduce off-target binding associated with high lipophilicity. This makes it a strategic choice for introducing polarity without adding rotatable bonds or hydrogen bond donors.

Building Block for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

The unique three-dimensional shape and high fraction of sp3-hybridized carbons (Fsp3 = 1.0) of 7-Oxa-4-azaspiro[2.5]octane make it an ideal scaffold for constructing complex, natural product-like libraries for phenotypic screening . Its structural novelty, combined with its synthetic tractability, provides a distinct advantage for generating proprietary chemical matter with improved chances of identifying novel hits against challenging biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxa-4-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.